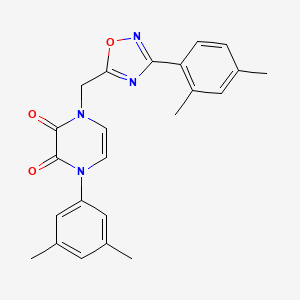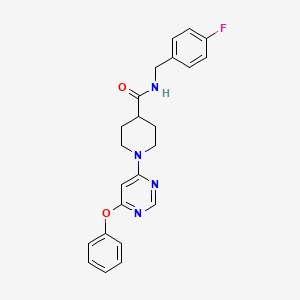
2-fluoro-N-((4-méthoxy-6-morpholino-1,3,5-triazin-2-yl)méthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a triazinylmethyl group
Applications De Recherche Scientifique
2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its structure, it may potentially interfere with pathways involving triazine or benzamide moieties .
Pharmacokinetics
Its molecular structure suggests that it may have good oral bioavailability, as it contains functional groups commonly found in orally bioavailable drugs .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions.
Attachment of the Benzamide Core: The final step involves coupling the triazine derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the fluoro group can introduce various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
- 2-bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
Uniqueness
2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluoro group can enhance the compound’s stability and binding affinity to molecular targets.
Propriétés
IUPAC Name |
2-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-24-16-20-13(19-15(21-16)22-6-8-25-9-7-22)10-18-14(23)11-4-2-3-5-12(11)17/h2-5H,6-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGJWNLKUUULBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/new.no-structure.jpg)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2507172.png)
![N,6-dimethyl-N-[1-(propane-2-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2507173.png)


![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)
